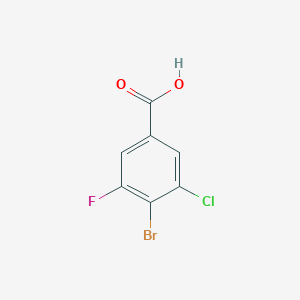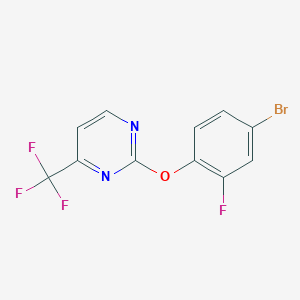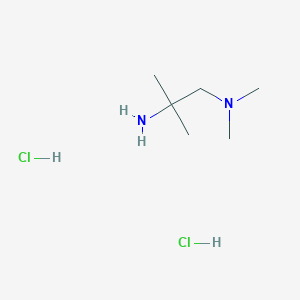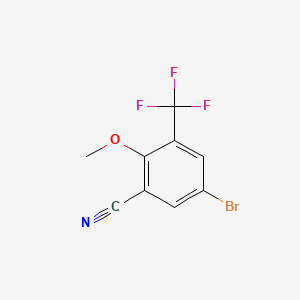
4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole, also known as 4-Bromo-5-methyl-3-phenylpyrazole, is a heterocyclic compound that has been widely used in scientific research. It is a type of pyrazole, which is a five-membered ring with two nitrogen atoms and three carbon atoms, and is a derivative of 4-bromophenyl and 5-bromomethyl. 4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole has a variety of properties that make it an attractive compound for scientific research applications.
Aplicaciones Científicas De Investigación
4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, such as 4-bromo-5-methyl-3-phenylpyrazole-1-oxide and 4-bromo-5-methyl-3-phenylpyrazole-2-oxide. It has also been used in the synthesis of other pyrazole derivatives, such as 4-bromo-2-methyl-3-phenylpyrazole and 4-bromo-3-methyl-3-phenylpyrazole. Additionally, 4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole has been used in the synthesis of heterocyclic compounds, such as 4-bromo-3-methyl-3-phenylpyridine and 4-bromo-3-methyl-3-phenylpyrimidine.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole is not yet fully understood. However, it is believed that the compound interacts with various proteins in the body, which leads to changes in the expression of certain genes. Additionally, the compound is thought to inhibit certain enzymes, which can lead to changes in metabolic pathways.
Biochemical and Physiological Effects
4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of certain cancer cells, as well as modulate the expression of certain genes. Additionally, the compound has been shown to modulate the activity of certain enzymes, which can lead to changes in metabolic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole has a number of advantages and limitations for lab experiments. One advantage is that the compound is relatively inexpensive and can be synthesized in a variety of solvents. Additionally, the compound is stable and has a long shelf life. However, the compound is also toxic, and should be handled with caution. Additionally, the compound is not water-soluble, which can make it difficult to use in certain experiments.
Direcciones Futuras
The potential future directions for research on 4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole are numerous. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be conducted to explore the potential use of the compound as an anticancer agent. Additionally, further research could be conducted to explore the potential use of the compound as an inhibitor of certain enzymes. Finally, further research could be conducted to explore the potential use of the compound as a
Métodos De Síntesis
The synthesis of 4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole is achieved by reacting 4-bromophenyl with 5-bromomethyl-1H-pyrazole. This reaction can be carried out in a variety of solvents, including acetic acid, acetonitrile, and dimethylformamide. The reaction is typically carried out at temperatures ranging from room temperature to 150°C. The reaction is often catalyzed by a variety of compounds, such as triethylamine and pyridine.
Propiedades
IUPAC Name |
4-bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br3N2/c11-5-8-9(13)10(15-14-8)6-1-3-7(12)4-2-6/h1-4H,5H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHBHOFDPMATKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2Br)CBr)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

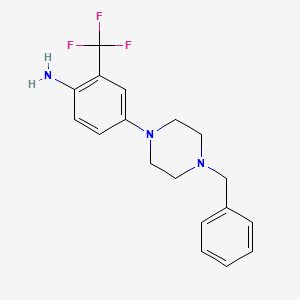
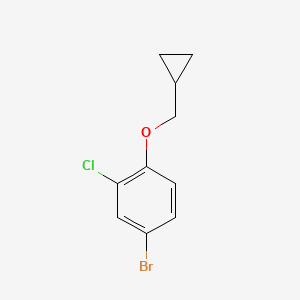
![[3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1380052.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1380055.png)
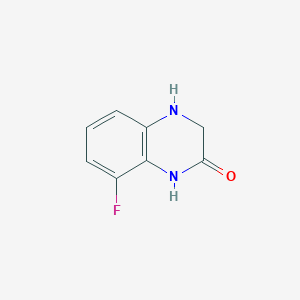
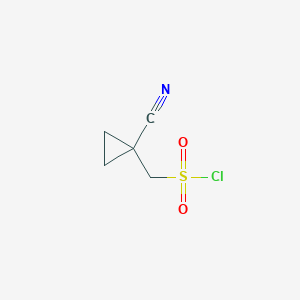
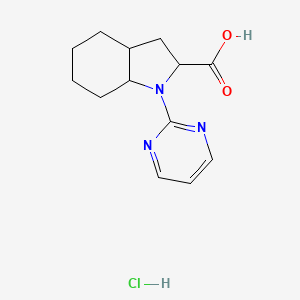
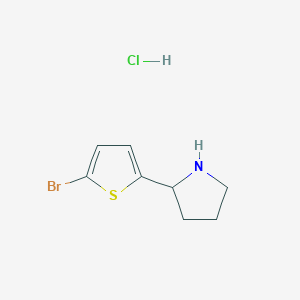
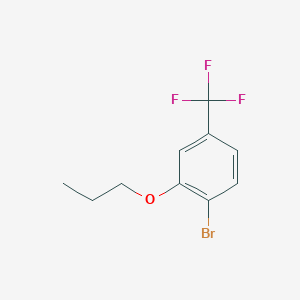
![3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1380068.png)
